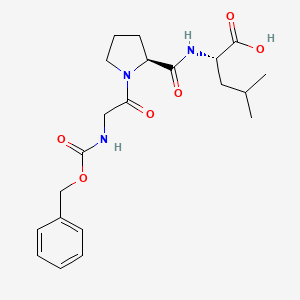

Z-Gly-Pro-Leu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Gly-Pro-Leu est un tripeptide synthétique composé de glycine, de proline et de leucine. Il est souvent utilisé dans la recherche biochimique en raison de ses propriétés structurales uniques et de son rôle dans divers processus biologiques. Le composé est connu pour sa stabilité et sa capacité à former des structures secondaires spécifiques, ce qui en fait un outil précieux dans l’étude du repliement des protéines et des interactions enzymatiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Z-Gly-Pro-Leu implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation du premier acide aminé à la résine, suivie de la déprotection et du couplage des acides aminés suivants. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

En milieu industriel, la production de this compound peut être mise à l’échelle à l’aide de synthétiseurs peptidiques automatisés. Ces machines automatisent les étapes répétitives de la SPPS, augmentant l’efficacité et réduisant le risque d’erreur humaine. L’utilisation de réactifs de haute qualité et de conditions de réaction optimisées garantit une production constante de peptides de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Z-Gly-Pro-Leu peut subir diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution. La liaison peptidique entre les acides aminés peut être hydrolysée par des enzymes protéolytiques, tandis que les chaînes latérales des acides aminés peuvent participer à des réactions d’oxydation et de substitution.

Réactifs et conditions courantes

Hydrolyse : Les enzymes protéolytiques telles que la trypsine et la chymotrypsine peuvent cliver les liaisons peptidiques dans this compound dans des conditions physiologiques.

Oxydation : Les agents oxydants comme le peroxyde d’hydrogène peuvent oxyder les chaînes latérales de la proline et de la leucine.

Substitution : Les réactifs nucléophiles peuvent substituer des chaînes latérales spécifiques, modifiant les propriétés du peptide.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’hydrolyse par la trypsine produirait de plus petits fragments peptidiques, tandis que l’oxydation pourrait entraîner la formation de dérivés hydroxylés.

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier la formation et la rupture de la liaison peptidique, ainsi que les effets de diverses modifications chimiques sur la stabilité des peptides.

Biologie : Le composé est utilisé dans l’étude du repliement des protéines, des interactions enzyme-substrat et du rôle de séquences spécifiques d’acides aminés dans les processus biologiques.

Médecine : this compound est utilisé dans le développement de médicaments à base de peptides et comme composé modèle pour étudier la pharmacocinétique et la pharmacodynamie des thérapeutiques peptidiques.

Industrie : Le peptide est utilisé dans la production de matériaux à base de peptides et comme étalon dans des techniques analytiques telles que la spectrométrie de masse et la HPLC.

Applications De Recherche Scientifique

Z-Gly-Pro-Leu has a wide range of applications in scientific research:

Chemistry: It is used to study peptide bond formation and cleavage, as well as the effects of various chemical modifications on peptide stability.

Biology: The compound is employed in the study of protein folding, enzyme-substrate interactions, and the role of specific amino acid sequences in biological processes.

Medicine: this compound is used in the development of peptide-based drugs and as a model compound for studying the pharmacokinetics and pharmacodynamics of peptide therapeutics.

Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.

Mécanisme D'action

Le mécanisme d’action de Z-Gly-Pro-Leu implique son interaction avec des enzymes et des récepteurs spécifiques. Le peptide peut agir comme un substrat pour les enzymes protéolytiques, qui clivent les liaisons peptidiques et libèrent les acides aminés individuels. De plus, la séquence unique de glycine, de proline et de leucine peut influencer la capacité du peptide à former des structures secondaires, telles que les hélices alpha et les feuillets bêta, qui sont cruciales pour son activité biologique.

Comparaison Avec Des Composés Similaires

Composés similaires

Z-Gly-Pro-Gly : Un autre tripeptide avec des propriétés structurales similaires mais une activité biologique différente.

Z-Pro-Leu-Gly : Un tripeptide avec une séquence différente qui affecte son interaction avec les enzymes et les récepteurs.

Z-Gly-Pro-Ala : Un tripeptide avec de l’alanine au lieu de la leucine, ce qui modifie ses propriétés chimiques et biologiques.

Unicité

Z-Gly-Pro-Leu est unique en raison de sa séquence spécifique d’acides aminés, qui confère des propriétés structurales et fonctionnelles distinctes. La présence de proline au milieu de la séquence introduit un coude dans la chaîne peptidique, affectant sa capacité à former des structures secondaires. Cette caractéristique unique fait de this compound un outil précieux dans l’étude du repliement des protéines et des interactions enzymatiques.

Propriétés

Numéro CAS |

2646-63-1 |

|---|---|

Formule moléculaire |

C21H29N3O6 |

Poids moléculaire |

419.5 g/mol |

Nom IUPAC |

(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(20(27)28)23-19(26)17-9-6-10-24(17)18(25)12-22-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,29)(H,23,26)(H,27,28)/t16-,17-/m0/s1 |

Clé InChI |

QYDFKWAKGMDHJL-IRXDYDNUSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)

![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)

![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)

![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)